1-(4-Methoxycarbonylamino-benzenesulfonyl)-piperidine-4-carboxylic acid is a synthetic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a methoxycarbonylamino group and a benzenesulfonyl moiety. The molecular formula of this compound is C14H18N2O6S, and it has been studied for its potential applications in medicinal chemistry and drug development.
This compound can be sourced from various chemical suppliers, such as Santa Cruz Biotechnology, which offers it for research purposes. It is classified as a piperidine derivative, which is a significant category in organic chemistry known for its diverse biological activities and therapeutic potentials.
The synthesis of 1-(4-Methoxycarbonylamino-benzenesulfonyl)-piperidine-4-carboxylic acid typically involves several steps:
The molecular structure of 1-(4-Methoxycarbonylamino-benzenesulfonyl)-piperidine-4-carboxylic acid can be depicted as follows:
1-(4-Methoxycarbonylamino-benzenesulfonyl)-piperidine-4-carboxylic acid can participate in various chemical reactions due to the presence of functional groups:
These reactions are crucial for modifying the compound to enhance its biological activity or solubility.
The mechanism of action for compounds like 1-(4-Methoxycarbonylamino-benzenesulfonyl)-piperidine-4-carboxylic acid often involves interaction with specific biological targets:
Characterization techniques such as NMR and IR provide insights into the functional groups present and confirm the structural integrity of the synthesized compound.
1-(4-Methoxycarbonylamino-benzenesulfonyl)-piperidine-4-carboxylic acid has potential applications in:
This compound exemplifies the importance of piperidine derivatives in drug discovery, where modifications can lead to enhanced therapeutic profiles.
Carbonic anhydrases (CAs) are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. This reaction is fundamental to physiological processes such as pH regulation, electrolyte balance, and biosynthetic reactions. Among the 15 human α-CA isoforms, aberrant expression of specific isoforms drives pathogenesis in multiple diseases. Tumor-associated isoforms human carbonic anhydrase IX (hCA IX) and human carbonic anhydrase XII (hCA XII) are overexpressed in hypoxic solid tumors (e.g., breast, renal, and colorectal cancers), where they maintain intracellular neutrality and extracellular acidosis. This pH imbalance promotes tumor invasion, metastasis, and chemoresistance [6] [7]. Conversely, Trypanosoma cruzi α-carbonic anhydrase (α-TcCA) supports the life cycle and virulence of the Chagas disease parasite by facilitating metabolic CO₂ removal and host cell invasion [2] [10]. Isoform-specific dysfunction thus establishes CAs as high-value therapeutic targets across oncology and parasitology [7].
Sulfonamides represent the prototypical carbonic anhydrase inhibitor (CAI) chemotype, binding the catalytic zinc ion via their deprotonated sulfonamide group (-SO₂NH⁻). Early CAIs like acetazolamide exhibited potent but non-selective inhibition across isoforms, causing off-target effects. To enhance isoform selectivity, particularly for hCA IX/XII or α-TcCA, hybrid scaffolds incorporating piperidine moieties have been engineered. Piperidine’s aliphatic ring introduces conformational flexibility and enables critical interactions with hydrophobic residues near the enzyme’s active site [6].
Table 1: Structural Features and Selectivity Profiles of Key Piperidine-Sulfonamide Hybrids
Compound | Structural Features | Target Isoform | Inhibition Constant (Kᵢ, nM) | Selectivity Ratio (vs. hCA II) |
---|---|---|---|---|
Classical Sulfonamide (Acetazolamide) | Free sulfamoyl group | Pan-CA | hCA II: 250 | 1x |
Biguanide-sulfonamide (5c) | Piperidine-linked sulfonamide + biguanide tail [5] | hCA XII | 6.8 | >140x |
1-(4-Methoxycarbonylamino-benzenesulfonyl)-piperidine-4-carboxylic acid | Piperidine-4-carboxylic acid core + methoxycarbonylamino-benzenesulfonyl anchor | hCA IX/XII | Under investigation | Computational prediction: >100x |
Recent innovations include dual-targeting inhibitors combining sulfonamide zinc-anchors with moieties that exploit secondary binding sites. For example, biguanide-functionalized piperidine-sulfonamides (e.g., compound 5c) achieve nanomolar inhibition (Kᵢ = 6.8 nM) and >140-fold selectivity for hCA XII over hCA II due to interactions with a unique "hydrophobic wall" in the tumor-associated isoform [5]. Similarly, the compound 1-(4-Methoxycarbonylamino-benzenesulfonyl)-piperidine-4-carboxylic acid integrates:
Molecular modeling confirms this scaffold’s deep penetration into the hCA IX/XII active site cleft, with the methoxycarbonyl group forming van der Waals contacts with Val121, a residue critical for isoform selectivity [6] [9].
The pharmacological targeting of hCA IX and XII over ubiquitous off-target isoforms (e.g., hCA I and II) is underpinned by three key factors:
Table 2: Structural and Functional Differences Enabling Selective Targeting of hCA IX/XII
Property | hCA II | hCA IX | hCA XII | Implication for Inhibitor Design |
---|---|---|---|---|
Expression Profile | Ubiquitous (cytosol) | Hypoxic tumors only | Some normal tissues; overexpressed in tumors | Tumor-selective targeting achievable for hCA IX |
Key Active Site Residues | His94, Thr200 | Val121, Leu224 | Ala131, Leu134 | Hydrophobic substituents enhance hCA IX/XII selectivity |
pH Optimum | Neutral (7.4) | Acidic (6.5) | Neutral (7.0) | Acid-stable inhibitors required for hCA IX |
Piperidine-sulfonamide hybrids like 1-(4-Methoxycarbonylamino-benzenesulfonyl)-piperidine-4-carboxylic acid exploit these distinctions. Computational docking reveals:
This precision is critical for developing anticancer agents without the diuretic or metabolic side effects of pan-CA inhibitors [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1